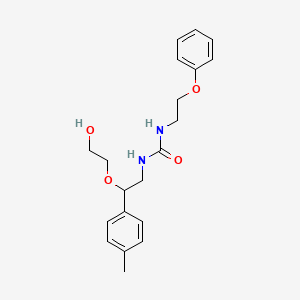
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea, also known as PTUPU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Hydroxylation in Aromatic Hydrocarbons
Hydroxylation of aromatic hydrocarbons, such as benzene and toluene, leads to the production of phenolic metabolites. This process is essential for understanding the metabolism and potential environmental biodegradation pathways of related compounds, including those within the chemical family of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(2-phenoxyethyl)urea (Bakke & Scheline, 1970).
Synthesis of Ureas and Their Applications
The synthesis of ureas, especially through methods that prevent racemization, is crucial for the development of various chemical products, including pharmaceuticals and polymers. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a method for synthesizing hydroxamic acids and ureas from carboxylic acids, demonstrating the versatility of urea derivatives in chemical synthesis (Thalluri et al., 2014).
Polyurethanes with Hydroxyl Groups
The development of polyurethanes incorporating hydroxyl groups, such as those from phenoxycarbonyloxymethyl ethylene carbonate, highlights the importance of hydroxylated ureas in creating materials with varied physical properties. These polyurethanes contain primary and secondary hydroxyl groups, offering potential applications in coatings and adhesives due to their amorphous nature and adjustable glass transition temperatures (Ubaghs et al., 2004).
Environmental Impacts and Biodegradation
The study of hydroxylated aromatic compounds, including phenolic acids, contributes to our understanding of the environmental fate and biodegradation potential of similar compounds. These studies provide insights into the antioxidant activities and possible environmental remediation pathways for chemicals related to this compound (Chen et al., 2020).
Propiedades
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-16-7-9-17(10-8-16)19(26-14-12-23)15-22-20(24)21-11-13-25-18-5-3-2-4-6-18/h2-10,19,23H,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJZCKMJBWJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NCCOC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

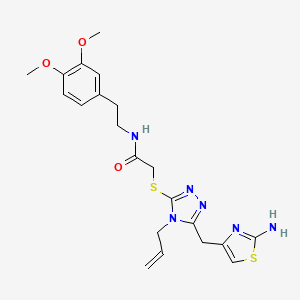
![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)
![2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2708218.png)
![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)
![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)
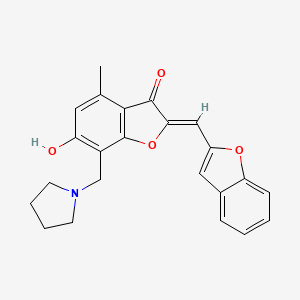
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)
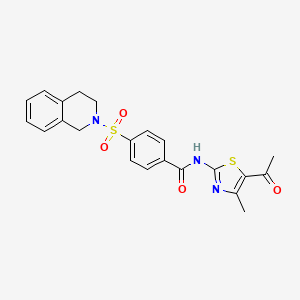
![6-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinazolin-4-amine](/img/structure/B2708227.png)
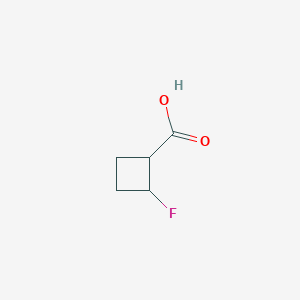
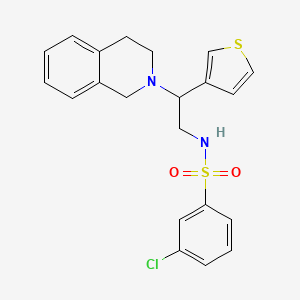
![1-[2-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2708231.png)
![8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2708232.png)
